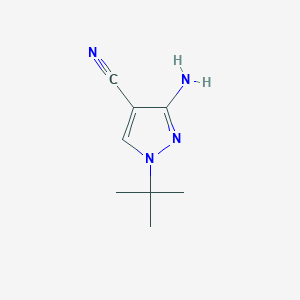
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 1375472-12-0 . It has a molecular weight of 263.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride” is1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 263.13 .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
One of the primary applications of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride in scientific research involves the synthesis of various heterocyclic compounds. Researchers have developed methods for synthesizing a range of heterocyclic structures, such as imidazoles, triazoles, and thiazolidinones, starting from acetamide derivatives. These synthesized compounds are characterized using spectroscopic methods like NMR and IR, highlighting the compound's utility in creating structurally diverse molecules for further pharmacological and chemical studies (Panchal & Patel, 2011).
Antimicrobial Activity of Synthesized Compounds
Another significant application is in the development of novel compounds with potential antimicrobial activity. By synthesizing and testing derivatives of acetamide, researchers have identified compounds displaying effective antimicrobial properties against various microorganisms. This research avenue is crucial for discovering new antimicrobial agents in the face of rising antibiotic resistance (Mistry, Desai, & Intwala, 2009).
Coordination Chemistry and Antioxidant Activity
The compound also finds applications in coordination chemistry, where it serves as a ligand to form metal complexes with potential biological activities. Studies have synthesized coordination complexes using pyrazole-acetamide derivatives, investigating their structure through spectroscopy and crystallography. These complexes have shown significant antioxidant activity, underscoring the compound's versatility in forming bioactive metal-organic frameworks (Chkirate et al., 2019).
Structural Analysis and Molecular Docking
Research into the structural aspects of acetamide derivatives provides insights into their molecular configurations and potential interactions with biological targets. Structural analysis through crystallography and molecular docking studies helps in understanding the bioactive conformation of these compounds and their possible applications in drug design. For example, studies have explored the structures of benzothiazole-derived Schiff bases, highlighting their antibacterial activity and the impact of different anions on their biological properties (Chohan, Scozzafava, & Supuran, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-N-(1H-indazol-6-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLJASUUEXCKNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)NN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | |
CAS RN |
1375472-12-0 |
Source


|
| Record name | 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)
![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)



![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)